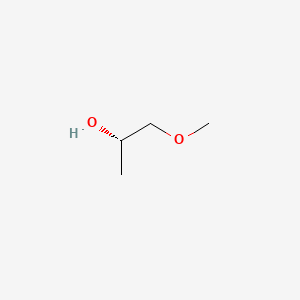

(S)-(+)-1-Methoxy-2-propanol

Descripción

Contextualization of Chiral Alcohols in Modern Organic Synthesis

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly valued for their role in creating enantiomerically pure products. These compounds are integral to the pharmaceutical, agrochemical, and fine chemical industries. Their importance stems from the fact that the biological activity of many molecules is dependent on their specific three-dimensional arrangement, or stereochemistry. The synthesis of single-enantiomer chiral alcohols is a key step in producing many active pharmaceutical ingredients (APIs). bohrium.com

Biocatalysis has become a significant method for synthesizing chiral alcohols, offering a more sustainable and cost-effective alternative to traditional chemical methods. bohrium.com Enzymes, such as alcohol dehydrogenases, are widely used for the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity. nih.gov These biocatalytic processes often occur under mild conditions and can lead to shorter, more efficient synthetic routes. bohrium.comnih.gov The application of chiral alcohols extends beyond pharmaceuticals to include the production of pheromones, liquid crystals, fragrances, and bioplastics. bohrium.comnih.gov

Stereochemical Significance and Industrial Relevance of (S)-(+)-1-Methoxy-2-propanol

This compound, a chiral molecule, holds considerable significance due to its specific stereochemistry. lookchem.com This property makes it a valuable component in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. chemimpex.com Its unique chiral characteristics allow for enhanced selectivity in these reactions, which is crucial for chemists aiming to create enantiomerically pure substances. chemimpex.com

Industrially, this compound is recognized for its versatility. It serves as a solvent in a variety of applications, including paints, coatings, and inks. chemimpex.comwikipedia.orgatamankimya.com Its excellent solvency for both polar and non-polar compounds also makes it a useful medium for chemical reactions in laboratory settings. chemimpex.com The compound is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Furthermore, it is used in cleaning products, cosmetics, and as an antifreeze agent in diesel engines and jet fuel. chemimpex.comwikipedia.orgsmolecule.comecoinvent.org The industrial production of its racemic mixture, 1-methoxy-2-propanol (B31579), is a large-scale process, with an estimated annual production between 100,000 and 500,000 tonnes worldwide. atamanchemicals.com The production process typically involves the reaction of propylene (B89431) oxide with methanol (B129727). ecoinvent.orgatamanchemicals.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Synonyms | (S)-(+)-Propylene glycol 1-monomethyl ether |

| CAS Number | 26550-55-0 |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 118-120 °C |

| Density | 0.92 g/mL |

| Optical Rotation | [α]20/D +22±2°, c = 10% in chloroform |

| Refractive Index | n20/D 1.403 |

(Data sourced from multiple references) lookchem.comchemimpex.comsigmaaldrich.com

Historical Development and Evolution of Research on this compound

The history of 1-methoxy-2-propanol is connected to the broader development of glycol ethers as industrial solvents, which began in the 1930s. smolecule.com The commercial importance of propylene-based glycol ethers, like 1-methoxy-2-propanol, emerged several decades later. A significant shift occurred from ethylene-based glycol ethers (E-series) to propylene-based ones (P-series), such as 1-methoxy-2-propanol, due to toxicological concerns associated with the former. smolecule.com

Initially, the industrial synthesis of 1-methoxy-2-propanol involved the reaction of methanol with propylene oxide using a sodium hydroxide (B78521) (NaOH) catalyst, which resulted in a mixture of isomers. google.com Research has since focused on developing more selective and efficient catalytic systems. For instance, studies have explored the use of various catalysts, including solid bases like magnesium oxide (MgO) and nano metal oxides, to improve the selective synthesis of the desired 1-methoxy-2-propanol isomer. rsc.orgresearchgate.net The mechanism of this reaction has been investigated using techniques like in-situ FT-IR to understand how different catalysts influence the product distribution. researchgate.net

Early research, dating back to the 1960s, also investigated the conformational properties of 1-methoxy-2-propanol in solution. acs.org More recent research has expanded into new applications, such as its potential use as a fuel in direct liquid fuel cells, where it has shown some advantages over methanol. researchgate.net The development of enantioselective synthesis methods continues to be an active area of research to produce the pure (S)-(+)-enantiomer for specialized applications.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426360 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26550-55-0 | |

| Record name | (S)-(+)-1-Methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Enantioselective Production of S + 1 Methoxy 2 Propanol

Catalytic Asymmetric Synthesis Strategies for (S)-(+)-1-Methoxy-2-propanol

Catalytic asymmetric synthesis provides direct and efficient routes to enantiomerically enriched compounds from simple starting materials. For this compound, key strategies include the use of chiral metal complexes to control the stereochemical outcome of ring-opening reactions or reductions.

The most direct synthesis of 1-methoxy-2-propanol (B31579) involves the ring-opening of propylene (B89431) oxide with methanol (B129727). The regioselectivity of this reaction is catalyst-dependent; basic conditions favor the desired 1-methoxy-2-propanol isomer. To achieve enantioselectivity, this reaction can be performed using a chiral catalyst in a process known as asymmetric ring-opening (ARO).

Chiral metal-salen complexes, particularly those involving cobalt (III), have proven to be highly effective catalysts for the ARO of terminal epoxides. researchgate.netnih.govmdpi.com In this methodology, a chiral salen ligand is complexed with the metal center, creating a stereochemically defined active site. The proposed mechanism often involves a bimetallic or cooperative pathway where one catalyst molecule activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. nih.govunits.it A second catalyst molecule can assist in delivering the nucleophile, in this case, methanol.

When using a specific enantiomer of the chiral catalyst, for instance, one derived from (R,R)-1,2-cyclohexanediamine, the steric environment around the active site directs the methanol to attack one of the two enantiotopic faces of the epoxide's methylene (B1212753) or methine carbon. For propylene oxide, this controlled attack leads to the preferential formation of one enantiomer of the product. By selecting the appropriate catalyst chirality, this compound can be synthesized with high enantiomeric excess. This method is part of a broader strategy known as hydrolytic kinetic resolution (HKR) when water is the nucleophile, but it is readily adaptable to other nucleophiles like methanol. nih.gov

| Catalyst Type | Ligand Family | Metal Center | Nucleophile | Key Feature |

| Asymmetric Ring-Opening | Salen | Co(III), Cr(III) | Methanol | Cooperative activation of epoxide and nucleophile |

This table summarizes the key components of chiral ligand-mediated catalysis for the asymmetric synthesis of this compound.

An alternative strategy for producing this compound involves the asymmetric reduction of its corresponding ketone, 1-methoxy-2-propanone (also known as methoxyacetone). This prochiral ketone can be reduced to the chiral alcohol using a chiral catalyst and a hydrogen source. This approach is central to the large-scale industrial synthesis of the herbicide (S)-metolachlor, which utilizes a derivative of this compound. researchgate.net

The process typically involves two main steps:

Oxidation: Racemic 1-methoxy-2-propanol is first oxidized to 1-methoxy-2-propanone. This can be achieved through various methods, including gas-phase oxidative dehydrogenation over a silver catalyst. google.comgoogle.com

Asymmetric Reduction: The resulting 1-methoxy-2-propanone is then subjected to asymmetric hydrogenation or reduction. Highly effective catalysts for this transformation include transition metal complexes with chiral ligands, such as iridium or ruthenium catalysts paired with chiral phosphine (B1218219) ligands (e.g., Xyliphos). researchgate.net The catalyst creates a chiral environment that forces the addition of hydride from one specific face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantioselectivity.

Another well-established method for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. rsc.org This method is known for its high enantioselectivity across a wide range of ketones and represents a viable, metal-free alternative for this transformation.

| Reduction Method | Catalyst System | Hydride Source | Substrate |

| Asymmetric Hydrogenation | Iridium-Xyliphos | H₂ | 1-Methoxy-2-propanone |

| Asymmetric Transfer Hydrogenation | Ruthenium-(chiral diamine) | Formic Acid / Triethylamine | 1-Methoxy-2-propanone |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | 1-Methoxy-2-propanone |

This table outlines various methodologies for the enantioselective reduction of 1-methoxy-2-propanone.

A powerful and widely used method for constructing chiral epoxy alcohols is the Sharpless-Katsuki asymmetric epoxidation. organicreactions.orgorganic-chemistry.orgwikipedia.org This reaction can be applied to the synthesis of this compound by using allyl alcohol as the starting material.

The key steps are:

Asymmetric Epoxidation: Allyl alcohol is treated with tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. To obtain the precursor for this compound, (S,S)-(-)-diethyl tartrate is typically used, which directs epoxidation to one face of the double bond, yielding (R)-glycidol.

Regioselective Ring-Opening: The resulting chiral epoxide, (R)-glycidol, is then subjected to a ring-opening reaction with a methoxide (B1231860) source (e.g., methanol under basic or acidic conditions). Nucleophilic attack is generally favored at the less sterically hindered primary carbon (C3) of the epoxide. This regioselective attack opens the ring to form this compound. nih.gov

This sequence provides excellent control over the stereochemistry at the C2 position, with the enantiomeric excess of the final product being determined by the highly reliable epoxidation step. orgsyn.org

Stereodirecting group strategies, often involving chiral auxiliaries, provide another avenue for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to guide the stereochemical outcome of a subsequent reaction. After the key stereocenter is set, the auxiliary is removed.

While specific literature examples applying this method directly to this compound are not prominent, a general approach can be outlined. For instance, a prochiral precursor could be attached to a chiral auxiliary like an Evans oxazolidinone. A subsequent reduction of a carbonyl group or alkylation reaction would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule or a close precursor. This method offers predictability and high stereocontrol but requires additional steps for attaching and removing the auxiliary group.

Biocatalytic Pathways for the Enantioselective Preparation of this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild conditions. For chiral synthesis, enzymatic methods are particularly advantageous due to the inherent chirality of the enzyme's active site.

Kinetic resolution is a robust method for separating a racemic mixture into its constituent enantiomers. The technique relies on an enzyme that reacts at a significantly different rate with each enantiomer. For the preparation of this compound, the kinetic resolution of a racemic mixture of 1-methoxy-2-propanol is highly effective. researchgate.net

The most common approach is lipase-catalyzed enantioselective acylation. researchgate.netchemrxiv.orgnih.gov In this process, a racemic mixture of the alcohol is treated with an acyl donor in the presence of a lipase (B570770). Lipases, such as Lipase B from Candida antarctica (CALB), often show a strong preference for one enantiomer. sci-hub.senih.govsigmaaldrich.com Typically, the enzyme selectively acylates the (R)-enantiomer, converting it into an ester. The desired this compound remains largely unreacted.

The reaction is stopped at or near 50% conversion, at which point the mixture contains the unreacted (S)-alcohol and the (R)-ester. These two compounds have different physical properties and can be easily separated by standard techniques like distillation or chromatography. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). High E-values result in high enantiomeric excess (e.e.) for both the remaining substrate and the product. Various parameters, including the choice of lipase, acyl donor, solvent, and temperature, can be optimized to maximize the enantioselectivity. mdpi.comnih.govresearchgate.net

| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of (S)-alcohol (%) |

| Candida antarctica B (Novozym 435) | Vinyl Acetate | Toluene | 50 | ~50 | >95 |

| Candida rugosa | Isopropenyl Acetate | Toluene / [EMIM][BF₄] | Ambient | 28.2 | >96 (product) |

| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | 45 | 46 | 82 |

This interactive data table presents research findings on the enzymatic kinetic resolution of racemic 1-methoxy-2-propanol. Data is compiled from representative studies and may vary based on specific reaction conditions.

Chiral Resolution Techniques for the Isolation of this compound

Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org Although this approach results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a vital tool in producing optically active compounds. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For a racemic alcohol like 1-methoxy-2-propanol, a chiral acid can be used as the resolving agent. The reaction produces a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgrsc.org The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by filtration. The desired enantiomer is then recovered by a simple chemical reaction, such as deprotonation with a base, which removes the resolving agent. wikipedia.org

Commonly used acidic resolving agents include tartaric acid and mandelic acid. wikipedia.orgnih.gov The success of this method depends heavily on the choice of resolving agent and the crystallization solvent, and often requires empirical screening to find the optimal conditions. wikipedia.orgrsc.org

Table 3: Common Chiral Resolving Agents for Alcohols

| Resolving Agent Class | Example | Typical Application |

|---|---|---|

| Chiral Carboxylic Acids | (R,R)-Tartaric Acid | Resolution of racemic amines and alcohols. mdpi.com |

| (S)-Mandelic Acid | Resolution of racemic alcohols. wikipedia.org |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful for both analytical and preparative-scale separation of enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a racemic compound as they pass through the chromatography column. mdpi.com

This differential interaction leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation. A wide variety of CSPs are commercially available, with many based on polysaccharides like cellulose (B213188) and amylose (B160209) that are derivatized with carbamates. mdpi.commdpi.com For example, amylose tris(3,5-dimethylphenylcarbamate) is a common chiral selector used in columns like Chiralpak AD. mdpi.com

The choice of the mobile phase, which is typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier like 2-propanol or ethanol, is critical for achieving good separation. mdpi.com By optimizing the CSP and mobile phase composition, baseline separation of the enantiomers of 1-methoxy-2-propanol can be achieved.

Table 4: Representative Chiral Stationary Phases (CSPs) for Enantioseparation

| CSP Type | Chiral Selector | Common Trade Names |

|---|---|---|

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD |

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD |

Chemoenzymatic Hybrid Synthesis Approaches

Chemoenzymatic synthesis integrates chemical and enzymatic steps to create efficient and sustainable routes to complex molecules. rsc.org This approach combines the advantages of traditional organic synthesis (versatility and scalability) with the high selectivity and mild reaction conditions of biocatalysis. nih.gov

A chemoenzymatic route to this compound could involve a chemical synthesis step to produce a key intermediate, followed by an enzymatic step to introduce chirality. For example, a prochiral ketone like methoxyacetone (B41198) can be synthesized chemically and then subjected to an asymmetric bioreduction using an alcohol dehydrogenase (ADH) to yield the desired (S)-alcohol. nih.gov

Alternatively, a lipase-catalyzed kinetic resolution of a racemic intermediate could be employed. In this strategy, a racemic alcohol is chemically converted to an ester, and a lipase is then used to selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the remaining ester and the produced alcohol. nih.gov Such hybrid approaches are increasingly valuable for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. rsc.org

Role of S + 1 Methoxy 2 Propanol As a Chiral Building Block in Advanced Organic Synthesis

Applications in Pharmaceutical Intermediate Synthesis

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral building blocks. (S)-(+)-1-Methoxy-2-propanol serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds, where its chiral center is incorporated into the final molecular structure to achieve the desired therapeutic effect.

This compound is a precursor for the synthesis of other chiral intermediates that are crucial for the production of certain Active Pharmaceutical Ingredients (APIs). A notable example is its connection to the synthesis of the broad-spectrum antibiotic, Levofloxacin. Levofloxacin is the levorotatory enantiomer of Ofloxacin and exhibits greater antibacterial activity.

The synthesis of Levofloxacin often involves the key chiral intermediate (S)-(+)-2-Amino-1-propanol. google.com While direct synthesis from this compound is not the most common route, a closely related derivative, (S)-1-methoxy-2-propylamine, is used to prepare (S)-2-amino-1-propanol hydrochloride, which is then converted to the final intermediate. sigmaaldrich.com This underscores the importance of the chiral scaffold provided by this compound in the synthesis of complex, life-saving drugs.

| API | Key Chiral Intermediate | Relationship to this compound |

|---|---|---|

| Levofloxacin | (S)-(+)-2-Amino-1-propanol | Can be synthesized from derivatives of this compound, such as (S)-1-methoxy-2-propylamine. sigmaaldrich.com |

This compound is utilized as a reactant in the preparation of quinazoline (B50416) derivatives, which are a significant class of compounds investigated as kinase inhibitors for cancer therapy. wikipedia.org Kinase inhibitors block the action of protein kinases, enzymes that are crucial for cell signaling and growth. Uncontrolled kinase activity is a hallmark of many cancers, making them a key therapeutic target.

The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, and the stereochemistry of the substituents on this scaffold can significantly impact the potency and selectivity of the drug. nih.gov this compound can be used to introduce a chiral sidechain onto the quinazoline core, which can interact with the chiral environment of the kinase's ATP-binding site. This specific stereochemical interaction can lead to enhanced inhibitory activity against targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the growth of various tumors. wikipedia.orgresearchgate.net

The incorporation of chiral fragments is a key strategy in drug discovery to optimize the pharmacological profile of a lead compound. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. google.com

This compound serves as a source of the (S)-1-methoxy-2-propyl moiety, which can be incorporated into larger molecules to explore the impact of this specific chiral group on therapeutic activity. The introduction of this chiral fragment can influence a molecule's binding affinity, selectivity, and metabolic stability. By using this compound, medicinal chemists can systematically investigate structure-activity relationships related to stereochemistry, leading to the development of more effective and safer therapeutic agents.

Utilization in Agrochemical and Fine Chemical Production

Similar to the pharmaceutical industry, the agrochemical sector increasingly recognizes the importance of stereochemistry. The biological activity of pesticides and herbicides is often confined to a single enantiomer, with the other being inactive or even detrimental. The use of chiral building blocks like this compound is therefore crucial for producing efficient and environmentally safer agrochemical products.

Chiral building blocks are essential for the synthesis of modern agrochemicals. nih.gov The use of enantiomerically pure starting materials allows for the direct synthesis of the desired active isomer, avoiding the need for costly and wasteful resolution of racemic mixtures. While specific, publicly documented examples of agrochemicals synthesized directly from this compound are not abundant in the literature, its properties make it a highly suitable candidate for this purpose. Its bifunctional nature (hydroxyl and ether groups) and defined stereocenter allow for its incorporation into a wide range of complex molecular architectures found in modern pesticides and herbicides.

In the synthesis of specialty and fine chemicals, achieving a high degree of stereocontrol is often a primary objective. This is frequently accomplished through the use of a chiral auxiliary. A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wikipedia.orgchemeurope.com

It is important to distinguish the role of a chiral auxiliary from that of a chiral building block. A chiral building block, like this compound, is typically incorporated as a permanent part of the final molecule's structure. In contrast, a chiral auxiliary is a transient component of the synthesis.

Based on available literature, this compound primarily functions as a chiral building block. There is limited evidence to suggest its use as a traditional chiral auxiliary in the synthesis of specialty chemicals. Its value lies in the permanent introduction of its chiral (S)-1-methoxy-2-propyl group into the target molecule, thereby imparting the desired chirality to the final product.

| Term | Definition | Role of this compound |

|---|---|---|

| Chiral Building Block | A chiral molecule that is incorporated as a permanent part of a larger molecule's structure. | Primary role in synthesis. |

| Chiral Auxiliary | A chiral molecule that is temporarily attached to a substrate to direct the stereochemistry of a reaction and is subsequently removed. wikipedia.org | Not a documented primary role. |

Involvement in Polymer Chemistry and Advanced Materials Science

This compound, a chiral solvent and reagent, serves as a valuable stereogenic precursor in the field of polymer chemistry and materials science. Its defined stereochemistry is pivotal in the synthesis of polymers with controlled three-dimensional structures, leading to materials with unique optical and recognition properties. The transfer of chirality from this small molecule to a macromolecular chain allows for the development of sophisticated functional materials.

The synthesis of optically active polymers often begins with the selection of a chiral monomer. chimia.ch this compound is an ideal starting material for the creation of such monomers due to its single, stable stereocenter. The hydroxyl group of this compound provides a reactive handle for chemical modification, allowing for its incorporation into a variety of polymerizable scaffolds.

The general strategy involves converting the alcohol functionality into a group suitable for polymerization, such as an acrylate (B77674), methacrylate (B99206), or styrenic derivative. This transformation locks the chiral center originating from this compound into the monomer structure. Subsequent polymerization of these chiral monomers leads to the formation of optically active polymers, where the macromolecule's chiroptical properties are a direct consequence of the enantiomerically pure building block.

For instance, the hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding chiral acrylate or methacrylate monomers. These monomers can then undergo polymerization, often initiated by radical or anionic methods, to produce polymers with pendant chiral methoxypropyl groups. The properties of the resulting polymer are detailed in the table below.

Table 1: Properties of Polymers Derived from this compound-based Monomers

| Property | Description |

|---|---|

| Chirality | The polymer chain is decorated with chiral side groups derived from this compound. |

| Optical Activity | The resulting polymer exhibits a specific optical rotation, indicating a net chiral influence on polarized light. |

| Stereochemistry | The stereochemistry of the polymer backbone (tacticity) can be influenced by the chiral side chain during polymerization. |

| Solubility | Typically soluble in common organic solvents, with solubility characteristics tunable by the polymer backbone. |

The synthesis of optically active polymers from chiral monomers is a fundamental approach to creating materials with specific chiroptical properties. chimia.ch The use of this compound as the chiral source ensures that the resulting polymer chains are enriched with a specific stereochemical configuration.

The chirality of this compound can influence not only the optical activity of a polymer but also its stereoregularity—the spatial arrangement of the pendant groups along the polymer backbone. During polymerization, the chiral center in the monomer can exert a directing effect on the incoming monomer units, favoring a specific stereochemical addition. This process, known as asymmetric induction, can lead to the formation of isotactic or syndiotactic polymers, where the chiral side chains are all on the same side or on alternating sides of the polymer chain, respectively.

The development of stereoregular polymers is crucial as the polymer's physical and mechanical properties are highly dependent on its tacticity. For example, highly stereoregular polymers tend to be more crystalline and possess higher melting points and mechanical strength compared to their atactic (random) counterparts.

Furthermore, this compound can be employed as a chiral initiator or a component of a chiral catalytic system for the polymerization of prochiral monomers. In this role, the chirality of the initiator fragment at the beginning of the polymer chain can dictate the stereochemistry of the entire chain growth process. This is particularly relevant in the ring-opening polymerization of epoxides, such as propylene (B89431) oxide, a structural analog of this compound's parent epoxide. Research on the polymerization of racemic propylene oxide using chiral catalysts has shown that it is possible to selectively polymerize one enantiomer, resulting in an optically active polymer. chimia.ch

The functional materials derived from these processes have potential applications in various advanced technologies, including as chiral stationary phases for chromatography, in nonlinear optics, and as components in chiral sensors.

The most direct application of the chirality imparted by this compound in materials science is in the field of chiral recognition and separation. Materials that can distinguish between enantiomers are of immense importance in the pharmaceutical, chemical, and agricultural industries.

Polymers and materials incorporating the this compound moiety can be designed to have specific binding sites that preferentially interact with one enantiomer of a racemic mixture over the other. This enantioselectivity forms the basis of chiral separation technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs).

A notable example of the direct involvement of this compound in chiral recognition comes from a study on crystalline inclusion hosts. In this research, new chiral host molecules were synthesized that could form crystalline inclusion complexes with 1-methoxy-2-propanol (B31579). nih.gov One of the synthesized host compounds demonstrated the ability to effect a complete enantiomeric resolution of racemic 1-methoxy-2-propanol in a single cocrystallization step, achieving an enantiomeric excess of over 99%. nih.gov This highlights the principle of "chiral recognition," where a chiral host molecule selectively interacts with one enantiomer of a chiral guest molecule.

Table 2: Chiral Recognition of 1-Methoxy-2-propanol

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Enantiomer Resolution | Reference |

|---|---|---|---|---|

| Chiral Host 1 | (R,S)-1-Methoxy-2-propanol | 1:1 | >99% ee | nih.gov |

| Chiral Host 2 | (R,S)-1-Methoxy-2-propanol | 1:2 | Failed | nih.gov |

This research underscores the potential for developing materials that can effectively separate the enantiomers of this compound and other chiral compounds. Polymers functionalized with chiral moieties derived from this compound can be used to create CSPs where the polymer is coated or bonded to a solid support. The chiral cavities or interaction sites on the polymer surface then allow for the differential retention of enantiomers passed through the column, leading to their separation.

Advanced Analytical Methodologies for Stereochemical Purity and Characterization of S + 1 Methoxy 2 Propanol

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are powerful tools for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity.

Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile compounds like 1-Methoxy-2-propanol (B31579). To enhance the separation of its enantiomers, derivatization with a chiral reagent is often employed. This process converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on a standard achiral GC column.

The derivatization of (S)-(+)-1-Methoxy-2-propanol typically involves reacting its hydroxyl group with an enantiomerically pure chiral derivatizing agent (CDA). A common choice for this purpose is a chiral acid chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. The reaction forms diastereomeric esters with distinct volatilities and interactions with the stationary phase.

Illustrative Research Findings:

While specific studies on the derivatization of this compound for chiral GC analysis are not extensively documented in publicly available literature, the general methodology is well-established for other chiral alcohols. A hypothetical separation is presented in the following table, illustrating the expected outcome of such an analysis.

| Diastereomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (S)-1-Methoxy-2-propyl (R)-MTPA ester | 15.2 | 99.5 | 99.0 |

| (R)-1-Methoxy-2-propyl (R)-MTPA ester | 15.8 | 0.5 |

The separation factor (α) and resolution (Rs) are key parameters in evaluating the effectiveness of the chiral separation. A higher α value indicates a better separation between the two diastereomeric peaks.

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric purity determination. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP).

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Illustrative Research Findings:

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| This compound | 8.5 | 99.8 | 99.6 |

| (R)-(-)-1-Methoxy-2-propanol | 9.7 | 0.2 |

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for optimizing the separation.

Mass Spectrometry-Based Approaches for Quantitative and Structural Analysis

Mass spectrometry (MS) coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) offers powerful tools for the quantitative and structural analysis of this compound. These methods are essential for determining the purity, identifying impurities, and elucidating the structure of this chiral compound.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile compounds like 1-methoxy-2-propanol. For quantitative analysis, the compound is typically separated from a sample matrix on a GC column and subsequently ionized and detected by the mass spectrometer. Flame ionization detectors (FID) can also be used for quantification, often showing good linearity over a range of concentrations. For instance, a capillary GC-FID method has been developed for the simultaneous determination of 1-methoxy-2-propanol and its metabolite in plasma, with a limit of quantification of approximately 2 micrograms/ml. nih.gov

For the specific analysis of the (S)-(+)-enantiomer, chiral GC columns are necessary to achieve separation from its (R)-(-)-enantiomer. While specific application data for the chiral GC-MS analysis of this compound is not extensively detailed in readily available literature, the principles of chiral chromatography are well-established. These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their individual quantification.

Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral GC column. Common derivatizing agents for alcohols include acylating reagents. This indirect approach can be effective for determining the enantiomeric excess of this compound.

Structural Analysis using Mass Spectrometry

The structural elucidation of this compound via mass spectrometry relies on the fragmentation patterns generated upon ionization. The electron ionization (EI) mass spectrum of 1-methoxy-2-propanol provides a characteristic fingerprint of the molecule.

The fragmentation of the molecular ion (m/z 90) leads to the formation of several key fragment ions that are indicative of its structure. The interpretation of these fragments helps in confirming the identity of the compound.

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of 1-Methoxy-2-propanol

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure | Interpretation |

| 75 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 59 | [CH₃OCH₂CH(OH)]⁺ | Cleavage of the C-C bond adjacent to the hydroxyl group. |

| 45 | [CH₃OCH₂]⁺ | Alpha-cleavage adjacent to the ether oxygen. This is often a prominent peak. |

| 43 | [CH₃CO]⁺ | Rearrangement and cleavage. |

| 31 | [CH₃O]⁺ | Methoxide (B1231860) ion. |

This table is based on the general fragmentation patterns of ethers and alcohols and the NIST library spectrum of 1-methoxy-2-propanol.

Tandem Mass Spectrometry (MS/MS)

For more detailed structural information and enhanced selectivity in quantitative analysis, tandem mass spectrometry (MS/MS) is a valuable technique. wikipedia.orgnationalmaglab.org In MS/MS, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org This process provides a higher degree of structural confirmation and can be used to differentiate isomers that produce similar primary mass spectra.

While specific MS/MS fragmentation data for this compound is not widely published, a hypothetical MS/MS experiment could involve the selection of the m/z 75 precursor ion and the subsequent analysis of its fragmentation products to confirm the connectivity of the molecule.

Quantitative Analysis Performance

The performance of quantitative methods based on mass spectrometry is typically evaluated by several key parameters. While specific data for this compound is limited, Table 2 provides a summary of typical performance characteristics for the quantitative analysis of propylene (B89431) glycol monomethyl ether (PGME) using GC-based methods, which would be applicable to the analysis of the specific enantiomer.

Table 2: Typical Performance Data for Quantitative Analysis of Propylene Glycol Monomethyl Ether (PGME) by GC Methods

| Parameter | Typical Value/Range | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |

| Limit of Quantification (LOQ) | ~2 µg/mL (in plasma) | nih.gov |

| Precision (%RSD) | 2.8 - 8.8% | nih.gov |

| Accuracy (% Recovery) | ~73% (from plasma) | nih.gov |

This data is for PGME in general and serves as an illustrative example.

Computational Chemistry and Mechanistic Insights into Reactions Involving S + 1 Methoxy 2 Propanol

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

In the context of reactions involving (S)-(+)-1-Methoxy-2-propanol, DFT calculations have been applied to understand its synthesis and subsequent reactions. For instance, in the direct synthesis of propylene (B89431) glycol methyl ether from propylene and hydrogen peroxide using an aluminum-modified titanium silicalite-1 (Al-TS-1) catalyst, DFT calculations have revealed key mechanistic details. These calculations demonstrated a synergistic effect between the aluminum and titanium active sites. The aluminum dopant was found to increase the Lewis acid strength of the titanium active sites, which in turn promotes the conversion of propylene to propylene oxide. Concurrently, the titanium enhances the Brønsted acid strength of the aluminum sites, facilitating the subsequent ring-opening of propylene oxide by methanol (B129727) to form propylene glycol methyl ether. rsc.org This dual-catalytic pathway, elucidated by DFT, explains the high selectivity (up to 91.53%) for propylene glycol methyl ether observed experimentally. rsc.org

The table below summarizes key energetic parameters that can be derived from DFT calculations to characterize a reaction pathway. These parameters are crucial for understanding reaction kinetics and thermodynamics.

| Parameter | Description | Typical Units | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | kJ/mol or kcal/mol | Determines the reaction rate; a lower Ea corresponds to a faster reaction. |

| Reaction Energy (ΔEr) | The net energy change between products and reactants. | kJ/mol or kcal/mol | Indicates if a reaction is exothermic (negative value) or endothermic (positive value). |

| Transition State (TS) Geometry | The specific atomic arrangement at the highest point of the energy barrier. | Ångstroms (Å) and degrees (°) | Identifies the critical point of the reaction and helps to understand the mechanism of bond formation and breakage. |

| Vibrational Frequencies | Frequencies of atomic vibrations at stationary points on the potential energy surface. | cm⁻¹ | Used to confirm the nature of stationary points (reactants and products have all real frequencies; transition states have one imaginary frequency). |

Molecular Dynamics Simulations of Chiral Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of molecules over time, including conformational changes, diffusion, and intermolecular interactions.

For this compound, MD simulations are particularly valuable for understanding how its chirality influences its interactions with other molecules and how it behaves in different solvent environments. Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. MD simulations can model these interactions at the molecular level, revealing the specific forces—such as hydrogen bonding, van der Waals forces, and electrostatic interactions—that govern chiral discrimination. nsf.govnsf.gov

Solvent effects can dramatically alter the behavior of a solute, influencing reaction rates, selectivity, and molecular conformation. nih.govresearchgate.net MD simulations can explicitly model the solvent molecules surrounding this compound, providing insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Networks: The formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and polar solvent molecules. osti.gov

Local Polarity: The effective polarity experienced by the solute, which can differ significantly from the bulk solvent polarity.

A study on 1,2-dimethoxypropane, a structurally related compound, used MD simulations to investigate its solvation in various aqueous and non-aqueous solvents. The simulations showed that the presence of an extra methyl group on the chiral carbon makes the molecule less soluble in water but more soluble in non-polar solvents like n-heptane. researchgate.net This type of analysis is crucial for selecting appropriate solvents in industrial processes and for understanding the compound's behavior in complex mixtures. researchgate.net

Prediction of Stereoselectivity in Catalyzed Transformations and Derivatizations

Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. arxiv.org Computational methods, including both quantum mechanics and machine learning, are increasingly being used to predict stereoselectivity, thereby reducing the need for extensive trial-and-error experimentation. arxiv.orgresearchgate.net

For transformations involving this compound, computational models can predict which diastereomer or enantiomer will be formed preferentially. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy corresponds to the major product.

Machine learning offers a complementary approach. By training algorithms on datasets of reactions with known stereochemical outcomes, models can learn the complex relationships between catalyst structure, substrate features, solvent properties, and the resulting stereoselectivity. mpg.de These models can then be used to predict the outcomes of new, unseen reactions. researchgate.netrsc.org For example, a random forest algorithm, trained with data where steric and electronic contributions were quantified by quantum mechanical calculations, has been used to accurately predict the stereoselectivity of glycosylation reactions. mpg.de Such models consider multiple factors, including the properties of the electrophile, nucleophile, catalyst, and solvent, to make their predictions. researchgate.netmpg.de

The table below illustrates how computational data can be used to predict the stereochemical outcome of a hypothetical reaction involving the derivatization of this compound.

| Transition State | Calculated Energy (Hartree) | Relative Energy (kJ/mol) | Predicted Product Ratio (at 298 K) |

| TS-A (leading to Product A) | -345.12345 | 0 | >99:1 |

| TS-B (leading to Product B) | -345.11800 | 14.3 | <1:99 |

Note: The product ratio is estimated based on the Boltzmann distribution, which relates the energy difference between transition states to the relative rates of formation of the products.

Conformational Analysis and Stereoelectronic Effects of the (S)-Configuration

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity and physical properties. This compound can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule to locate stable conformers. For simple alcohols like propanol, studies have shown that different conformers (e.g., Gt, Tt, Gg') can be identified and their relative stabilities calculated. researchgate.net The prevalence of these conformers can differ between the gas phase and in solution due to interactions with solvent molecules. researchgate.net

Green Chemistry Principles and Sustainable Production of S + 1 Methoxy 2 Propanol

Development of Environmentally Benign Synthetic Routes and Processes

Traditional synthesis of 1-methoxy-2-propanol (B31579) often involves the use of strong acids or bases as catalysts, which can lead to corrosion, waste generation, and difficulties in catalyst separation. researchgate.net To address these issues, research has focused on developing greener synthetic routes.

One promising approach is the use of heterogeneous catalysts . These solid catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling. For instance, MCM-41, a mesoporous silica (B1680970) material, has been shown to be an efficient and reusable catalyst for the reaction of propylene (B89431) oxide with methanol (B129727) to produce 1-methoxy-2-propanol. scientificlabs.ie Similarly, solid base catalysts, such as potassium hydroxide (B78521) (KOH) supported on zeolite, have demonstrated high conversion of propylene oxide (99%) and high selectivity (98%) to 1-methoxy-2-propanol. dissertationtopic.net The use of magnesium oxide (MgO) as a catalyst also offers high selectivity due to its moderate base strength. researchgate.net

Ionic liquids (ILs) have emerged as another green alternative. These salts are liquid at low temperatures and possess negligible vapor pressure, reducing air pollution. They have been successfully employed as catalysts in the synthesis of 1-methoxy-2-propanol, offering high catalytic activity and selectivity. researchgate.net

Biocatalytic methods represent a frontier in the green synthesis of chiral compounds like (S)-(+)-1-Methoxy-2-propanol. Enzymatic kinetic resolution, for example, can be used to separate the (S)-enantiomer from a racemic mixture with high selectivity. This method operates under mild conditions and reduces the need for harsh chemicals. acs.orgresearchgate.net While specific enzymes for the direct synthesis of this compound are a subject of ongoing research, biocatalysis holds significant potential for producing enantiomerically pure forms of this compound. acs.org

Table 1: Comparison of Catalytic Systems for 1-Methoxy-2-propanol Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sodium Hydroxide (NaOH) | High activity | Difficult to separate, corrosive, waste generation |

| Heterogeneous | MCM-41, MgO, KOH/zeolite | Easy separation, reusable, less corrosive | Can have lower activity than homogeneous catalysts |

| Ionic Liquids | [N4444][Buty] | High activity and selectivity, low volatility | Higher cost, potential toxicity concerns |

| Biocatalysts | Lipases (for resolution) | High stereoselectivity, mild conditions, biodegradable | Can be sensitive to reaction conditions, may have lower productivity |

Process Intensification and Continuous Flow Chemistry Applications

Process intensification aims to develop smaller, more energy-efficient, and safer chemical processes. Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing. fossee.org These benefits include improved heat and mass transfer, precise control over reaction parameters, and enhanced safety due to smaller reaction volumes.

A notable application of process intensification in the synthesis of 1-methoxy-2-propanol is the use of a micro-tubular circulating reactor in combination with an ionic liquid catalyst. researchgate.net This system has been shown to dramatically increase the reaction rate, reducing the reaction time from 180 minutes in a conventional stirred reactor to just 20 minutes, while achieving a high yield of 92%. researchgate.net The enhanced mixing and heat transfer in the microreactor are key to this significant improvement in efficiency. researchgate.net

Continuous flow processes also facilitate easier automation and integration of downstream purification steps, leading to a more streamlined and cost-effective manufacturing process.

Solvent Selection and Waste Minimization Strategies in Industrial Production

This compound is itself considered a greener solvent, often used as a substitute for more toxic glycol ethers. scientificlabs.ie However, its production process must also adhere to green chemistry principles, particularly in terms of solvent use and waste generation.

Solvent Selection: While the synthesis of 1-methoxy-2-propanol often uses one of the reactants (methanol) as the solvent, any additional solvents used in purification or other processing steps should be chosen carefully. Green solvent selection guides can be used to evaluate solvents based on their environmental, health, and safety profiles.

Waste Minimization Strategies:

Catalyst Recycling: The use of heterogeneous catalysts and ionic liquids allows for their recovery and reuse, significantly reducing waste.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reactant ratios can maximize the yield of the desired product and minimize the formation of byproducts like the isomeric 2-methoxy-1-propanol.

Catalytic Distillation: This technique combines reaction and distillation in a single unit. For the production of propylene glycol methyl ether, catalytic distillation can improve reaction conversion and reduce energy consumption by utilizing the heat of reaction for distillation. google.com

Energy Integration: A patented method for producing propylene glycol mono-methyl ether with energy conservation utilizes the heat released during the exothermic etherification reaction to preheat the raw materials, thereby reducing external energy input. google.com

Waste Solvent Recovery: In industrial settings where propylene glycol methyl ether is used, advanced distillation techniques, such as heterogeneous azeotropic dividing-wall columns, can be employed to recover and recycle the solvent from waste streams, reducing both waste and the need for virgin solvent production. researchgate.net

Life Cycle Assessment (LCA) of this compound Manufacturing

A Life Cycle Assessment (LCA) is a comprehensive analysis of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. For this compound, a "cradle-to-gate" LCA would assess the impacts associated with its production, including the manufacturing of raw materials (propylene oxide and methanol), energy consumption, and emissions generated during the synthesis process.

According to a dataset from ecoinvent, the production of 1 kg of 1-methoxy-2-propanol from propylene oxide and methanol involves a homogeneously catalyzed reaction in a closed system, followed by several distillation steps for purification. ecoinvent.org The primary inputs are propylene oxide and methanol, and the process requires significant energy for heating and distillation.

The environmental impacts associated with the production of 1-methoxy-2-propanol are largely tied to the production of its feedstocks, which are derived from fossil fuels, and the energy consumed during manufacturing. Propylene glycol ethers are generally not considered persistent in the environment and have low potential for bioaccumulation. nih.gov

Table 2: Key Parameters in a Life Cycle Assessment of 1-Methoxy-2-propanol Production

| Life Cycle Stage | Key Inputs | Key Outputs (Emissions/Waste) | Potential Environmental Impact Categories |

|---|---|---|---|

| Raw Material Acquisition | Propylene oxide, Methanol, Catalyst | Emissions from feedstock production | Fossil fuel depletion, greenhouse gas emissions |

| Manufacturing | Energy (electricity, steam) | Air emissions (VOCs), liquid waste, solid catalyst waste (if not recycled) | Global warming potential, acidification potential, eutrophication potential |

| Purification | Energy for distillation | Distillation residues | Resource depletion, ecotoxicity |

By applying green chemistry principles, the life cycle impacts of this compound production can be significantly reduced. For example, using renewable feedstocks for methanol and propylene oxide production, employing energy-efficient processes like catalytic distillation, and maximizing catalyst recycling can all contribute to a more sustainable manufacturing process.

Emerging Research Avenues and Future Prospects for S + 1 Methoxy 2 Propanol

Discovery and Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of (S)-(+)-1-Methoxy-2-propanol and its utilization in asymmetric catalysis are pivotal areas of ongoing research. Scientists are actively pursuing the discovery and development of novel catalytic systems to enhance the enantioselectivity of its production and its efficacy as a chiral auxiliary or solvent.

Recent advancements have highlighted the potential of various catalytic strategies. For instance, the use of chiral catalysts in the kinetic resolution of racemic 1-methoxy-2-propanol (B31579) offers a viable route to the enantiopure (S)-isomer. This involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer enriched. Furthermore, asymmetric hydrogenation of methoxyacetone (B41198) using chiral catalysts is another promising approach to directly synthesize this compound with high enantiomeric excess.

This compound itself serves as a valuable reactant in the synthesis of other significant chiral molecules. For example, it can be used to prepare (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate and is a precursor in the synthesis of certain thiazolopyridine and quinazoline (B50416) derivatives that have potential applications as enzyme inhibitors sigmaaldrich.com.

Below is a table summarizing some of the catalytic approaches being explored for the enantioselective synthesis of chiral alcohols, which are relevant to the production of this compound.

| Catalytic Approach | Catalyst Type | Substrate | Key Advantages |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) | Prochiral ketones (e.g., methoxyacetone) | High enantioselectivity, direct synthesis |

| Kinetic Resolution | Enzymes (e.g., lipases), Chiral metal complexes | Racemic alcohols | High enantiomeric excess of unreacted enantiomer |

| Asymmetric Epoxidation | Chiral catalysts (e.g., Jacobsen's catalyst) | Alkenes | Production of chiral epoxides as precursors |

Integration into Multi-component Reaction Architectures and Cascade Processes

The integration of this compound into multi-component reactions (MCRs) and cascade processes represents a significant step towards more efficient and sustainable chemical synthesis. As a chiral solvent or auxiliary, it can influence the stereochemical outcome of complex transformations that form multiple chemical bonds in a single operation.

The use of chiral solvents in asymmetric synthesis is a growing field of interest acs.org. This compound, with its chiral center, can create a chiral environment that biases the formation of one stereoisomer over another in a reaction. This is particularly valuable in MCRs where multiple stereocenters may be formed simultaneously. The solvent's ability to influence the transition state energies of competing diastereomeric pathways can lead to high levels of stereocontrol.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, can also benefit from the use of this compound. As a chiral medium, it can propagate chirality through the reaction sequence, leading to the formation of complex, enantioenriched products from simple starting materials. Research in this area is focused on understanding the precise mechanisms of chirality transfer from the solvent to the reacting substrates and intermediates.

Exploration of New Applications in Advanced Materials Science and Nanotechnology

The unique chiral properties of this compound are being explored for the development of advanced materials with novel optical, electronic, and mechanical properties. Its role as a chiral building block or a chiral template is opening up new possibilities in materials science and nanotechnology.

In polymer chemistry, the incorporation of chiral units like this compound into polymer backbones or as side chains can lead to the formation of helical polymers with specific chiroptical properties mdpi.com. These materials have potential applications in chiral recognition, asymmetric catalysis, and as components in optical devices. The use of chiral solvents can also influence the helical bias of supramolecular polymers, demonstrating the transfer of chirality from the solvent to the macromolecular assembly researchgate.net. Propylene (B89431) glycol derivatives, in general, are also being investigated for their role in creating porous materials and as components in polymer formulations nih.govnih.gov.

In the realm of nanotechnology, chiral solvents and additives play a crucial role in the synthesis of chiral nanoparticles nih.govnih.govmdpi.comrsc.org. This compound can act as a chiral inducer, directing the growth of metallic or semiconductor nanoparticles into chiral morphologies. These chiral nanomaterials exhibit unique interactions with circularly polarized light and have potential applications in sensing, imaging, and catalysis. The synthesis of chiral nanoparticles can be achieved through various methods where chiral molecules, such as this compound, can influence the final structure nih.govnih.govmdpi.comrsc.org.

The table below highlights potential applications of this compound in these advanced fields.

| Field | Application | Role of this compound | Potential Benefits |

| Polymer Science | Synthesis of helical polymers | Chiral monomer or chiral solvent | Chiroptical properties, asymmetric catalysis |

| Nanotechnology | Synthesis of chiral nanoparticles | Chiral inducing agent or solvent | Unique optical and electronic properties |

| Materials Science | Creation of chiral porous materials | Chiral template | Enantioselective separations, chiral sensing |

Development of High-Throughput Screening Methodologies for Enantioselective Synthesis

The discovery of efficient and highly selective catalysts for the synthesis of this compound and other chiral molecules is often a time-consuming and labor-intensive process. To accelerate this discovery pipeline, researchers are developing high-throughput screening (HTS) methodologies. These techniques allow for the rapid and parallel evaluation of large libraries of catalysts and reaction conditions.

HTS methods for enantioselective synthesis typically rely on rapid and sensitive analytical techniques to determine the enantiomeric excess (ee) of a reaction product. Fluorescence-based assays and circular dichroism (CD) spectroscopy are two powerful tools in this regard mdpi.comresearchgate.net. These methods can be adapted to a microplate format, enabling the simultaneous screening of hundreds or even thousands of reactions.

For instance, a fluorescence-based assay can be designed where the chiral product, such as a chiral alcohol, interacts with a chiral fluorescent sensor, leading to a change in fluorescence intensity that is dependent on the enantiomeric composition of the product mdpi.com. Similarly, CD spectroscopy can directly measure the difference in absorption of left and right circularly polarized light by a chiral molecule, providing a rapid measure of its enantiopurity researchgate.net.

The development of such HTS methodologies is crucial for the efficient optimization of existing catalytic systems and the discovery of entirely new catalysts for the enantioselective synthesis of this compound and other valuable chiral compounds.

| HTS Technique | Principle | Throughput | Key Advantages |

| Fluorescence-based assays | Interaction of chiral product with a chiral fluorescent sensor | High | High sensitivity, adaptable to microplate format mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | High | Direct measurement of enantiomeric excess, non-destructive researchgate.net |

| Mass Spectrometry | Analysis of diastereomeric complexes | High | High accuracy, applicable to a wide range of compounds |

| Gas/Liquid Chromatography | Separation of enantiomers on a chiral stationary phase | Moderate | High accuracy and precision, well-established technique |

Q & A

Q. How can enantiomeric purity of (S)-(+)-1-methoxy-2-propanol be ensured during synthesis, and why is this critical for reproducibility in asymmetric catalysis?

this compound is synthesized via stereoselective methods, such as enzymatic resolution or chiral auxiliary-mediated reactions. Enantiomeric purity (≥98.5%) is critical for reproducibility in asymmetric catalysis, as impurities in the (R)-enantiomer may alter reaction kinetics or product stereochemistry . For validation, use chiral HPLC or polarimetry with reference standards. Sigma-Aldrich reports ≥98.5% enantiomeric excess (ee) for their product, confirmed via GC analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is flammable (UN 3092, Hazard Class 3) and requires storage in sealed containers away from ignition sources. Use PPE (gloves, goggles, flame-resistant lab coats) and work in a fume hood. In case of inhalation, move to fresh air and administer oxygen if necessary. Toxicity studies show no genotoxic or reproductive risks at standard exposure levels .

Q. How does this compound compare to other glycol ethers in solvent applications, such as photoresist formulations?

In photoresist formulations (e.g., SX AR-N 8250/1), this compound acts as a solvent for silsesquioxane and acid generators. It offers higher shelf stability and easier removal compared to HSQ-based resists, with 20× greater sensitivity in EUV/DUV lithography . Its low toxicity profile makes it preferable to 2-methoxyethanol, which is carcinogenic .

Advanced Research Questions

Q. What methodologies are effective for synthesizing (S)-1-methoxypropan-2-yl tosylate from this compound, and how does stereochemistry influence downstream reactions?

React this compound with tosyl chloride in anhydrous pyridine at 0–5°C. The (S)-configuration at the chiral center ensures regioselective tosylation, critical for synthesizing chiral intermediates like EGFR/HER-2 inhibitors. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. How does solvent choice (e.g., 1-methoxy-2-propanol vs. 2-methoxyethanol) impact the crystallographic orientation of lead zirconate titanate (PZT) thin films?

1-Methoxy-2-propanol induces {100}-oriented PZT films when combined with acetylacetone, due to synergistic effects during seed-layer formation. This orientation enhances piezoelectric response (d33 ~150 pm/V) compared to 2-methoxyethanol-derived films. Use thermogravimetric analysis (TGA) to optimize solvent removal rates during spin-coating .

Q. What toxicokinetic models predict sex-based differences in biological monitoring of 1-methoxy-2-propanol exposure, and how should this inform experimental design?

Adapt physiologically based toxicokinetic (PBTK) models to account for sex-specific metabolic rates. For example, female subjects may exhibit slower urinary excretion of 1-methoxy-2-propanol metabolites (e.g., lactaldehyde). Calibrate models using volunteer exposure data and LC-MS/MS biomarker analysis .

Q. How can polymeric ionic liquids (PILs) enhance the catalytic synthesis of 1-methoxy-2-propanol as a green alternative to ethylene glycol ethers?

PILs functionalized with imidazolium cations and hydroxide anions improve reaction efficiency in propylene oxide methanolysis. Optimize PIL loading (5–10 wt%) and reaction temperature (60–80°C) to achieve >90% yield. Characterize PILs via FTIR (C-N stretch at 1570 cm⁻¹) and BET surface area analysis .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.